1-[(2-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorophenoxy and tetrafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution reactions: The pyrazole ring is then functionalized with the chlorophenoxy and tetrafluorophenyl groups through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyrazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy or tetrafluorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-BROMOPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both chlorophenoxy and tetrafluorophenyl groups, which confer specific chemical and physical properties. These properties can influence the compound’s reactivity, binding affinity, and overall stability, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C17H10ClF4N3O2 |
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Molecular Weight |
399.7 g/mol |
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H10ClF4N3O2/c18-9-3-1-2-4-13(9)27-8-25-6-5-12(24-25)17(26)23-16-14(21)10(19)7-11(20)15(16)22/h1-7H,8H2,(H,23,26) |
InChI Key |
DPGVHLNYDWDUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C(=CC(=C3F)F)F)F)Cl |
Origin of Product |
United States |
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